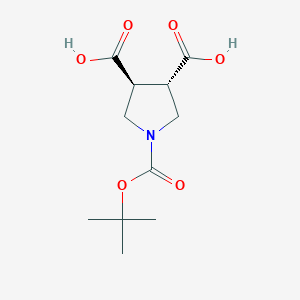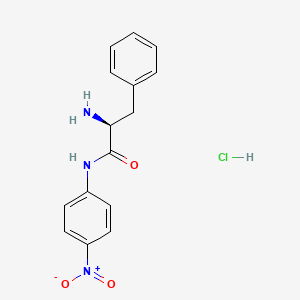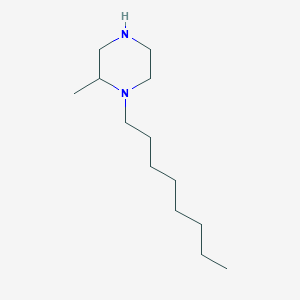
1-(2-Methylpiperazin-1-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpiperazin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H20N2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a pentanone group attached to a methyl-substituted piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperazin-1-yl)pentan-1-one can be synthesized through a multi-step process involving the reaction of 2-methylpiperazine with pentanone derivatives. The typical synthetic route involves:
Nucleophilic Substitution: The reaction of 2-methylpiperazine with a suitable alkyl halide, such as 1-bromopentane, under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
1-(2-Methylpiperazin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, organic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Methylpiperazin-1-yl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpiperazin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with biological receptors, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: Affect signal transduction pathways, influencing cellular responses and gene expression.
Comparaison Avec Des Composés Similaires
1-(2-Methylpiperazin-1-yl)pentan-1-one can be compared with other similar compounds, such as:
1-(2-Ethylpiperazin-1-yl)pentan-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.
1-(2-Methylpiperazin-1-yl)butan-1-one: Similar structure but with a butanone group instead of a pentanone group, affecting its reactivity and applications.
1-(2-Methylpiperazin-1-yl)hexan-1-one:
Uniqueness: this compound is unique due to its specific combination of a methyl-substituted piperazine ring and a pentanone group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-(2-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-5-10(13)12-7-6-11-8-9(12)2/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHWEZAWLJLTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B6332139.png)




![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)





